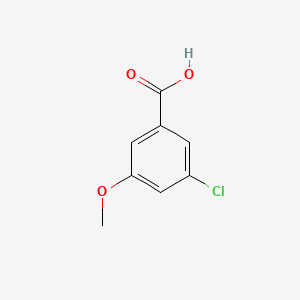

3-Chloro-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVHCVOVXPMKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512714 | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-67-6 | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-5-methoxybenzoic acid (CAS No. 82477-67-6), a key chemical intermediate for professionals in pharmaceutical and agrochemical research and development. This document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its chemical reactivity and strategic applications. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this versatile building block in the synthesis of complex, high-value molecules.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in synthetic organic chemistry. Its structure, featuring a carboxylic acid, a deactivating chloro group, and an activating methoxy group at the meta positions, provides a unique combination of reactivity and stability. This specific arrangement of functional groups allows for selective chemical transformations, making it a sought-after precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]

The utility of this compound is particularly pronounced in the development of anti-inflammatory and analgesic drugs, where precise molecular architecture is paramount for biological activity.[1] Furthermore, its application extends to the formulation of specialized herbicides and pesticides, contributing to advancements in crop protection.[1] This guide aims to provide researchers and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The key data for this compound are summarized below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 82477-67-6 | |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to tan or pale cream powder/solid | [1] |

| Melting Point | 172-176 °C | |

| pKa | 3.71 ± 0.10 (Predicted) | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |

Spectroscopic Data Interpretation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typically >13 ppm. The three aromatic protons will appear as multiplets between 7.0 and 7.8 ppm. The methoxy group protons will present as a sharp singlet around 3.8 ppm.[3][4]

-

Expected Chemical Shifts (δ, ppm):

-

~13.3 (s, 1H, -COOH)

-

~7.7 (m, 1H, Ar-H)

-

~7.5 (m, 1H, Ar-H)

-

~7.3 (m, 1H, Ar-H)

-

~3.85 (s, 3H, -OCH₃)

-

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) among the substituted carbons.[3][4][5]

-

Expected Chemical Shifts (δ, ppm):

-

~166.5 (C=O)

-

~160.0 (C-OCH₃)

-

~134.5 (C-Cl)

-

~132.0 (C-COOH)

-

~125.0 (Ar C-H)

-

~120.0 (Ar C-H)

-

~112.0 (Ar C-H)

-

~56.0 (-OCH₃)

-

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups.

-

Characteristic Absorption Bands (cm⁻¹):

-

2500-3300 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700: C=O stretch of the carboxylic acid carbonyl group. This is a strong, sharp peak and is highly characteristic.

-

~1600, ~1470: C=C stretches within the aromatic ring.

-

~1250: Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1050: Symmetric C-O-C stretch of the aryl ether.

-

~750: C-Cl stretch.

-

Synthesis and Purification

The synthesis of this compound can be logically approached from commercially available precursors such as 3-chloro-5-hydroxybenzoic acid or 3,5-dichlorobenzoic acid. The methylation of the hydroxyl group is a common and efficient strategy.

Proposed Synthesis Pathway: Williamson Ether Synthesis

This protocol describes the methylation of 3-chloro-5-hydroxybenzoic acid. The causality behind this choice is the high reactivity of the phenolic hydroxyl group towards methylation under basic conditions, which is a robust and well-documented transformation.

Caption: Williamson ether synthesis for methylation.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for use by qualified chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-hydroxybenzoic acid (10.0 g, 58.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (17.7 g, 128 mmol, 2.2 equiv.) and 100 mL of acetone. Stir the suspension vigorously.

-

Methylation: Add dimethyl sulfate (6.6 mL, 70 mmol, 1.2 equiv.) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate gloves.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white to off-white solid.

Chemical Reactivity and Synthetic Applications

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents.

-

Carboxyl Group (-COOH): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and acts as a meta-director.[2]

-

Methoxy Group (-OCH₃): A strong electron-donating group that activates the ring and is ortho, para-directing.

-

Chloro Group (-Cl): An electron-withdrawing group (by induction) that deactivates the ring, but is ortho, para-directing (due to resonance).

The net effect is a complex directive influence. The positions ortho to the methoxy group (C4 and C6) are the most activated and sterically accessible for electrophilic attack. The carboxyl group can be readily converted to other functional groups such as esters, amides, or acid chlorides, providing a key handle for molecular elaboration.[6]

Application as a Pharmaceutical Building Block

This molecule is a valuable intermediate in constructing more complex pharmaceutical agents.[1] For example, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents through the formation of an amide bond.

Caption: Typical workflow for amide synthesis.

Analytical Quality Control

Ensuring the purity of starting materials is a non-negotiable aspect of drug development and synthesis. The following protocols are self-validating systems for the quality control of this compound.

Protocol: Purity Determination by Acid-Base Titration

This method quantifies the molar amount of the carboxylic acid, providing a direct measure of purity against a standardized base.

-

Standardization: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh approximately 200-250 mg of this compound into a 250 mL conical flask.

-

Dissolution: Dissolve the sample in ~50 mL of a 1:1 ethanol/water mixture. Gentle warming may be necessary.

-

Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acid solution with the standardized 0.1 M NaOH solution until the first permanent faint pink color persists for at least 30 seconds. This is the endpoint.[7][8]

-

Calculation: Calculate the purity using the following formula: % Purity = (V_NaOH × M_NaOH × MW_acid) / (W_sample × 1000) × 100

-

V_NaOH = Volume of NaOH solution used (mL)

-

M_NaOH = Molarity of standardized NaOH solution (mol/L)

-

MW_acid = Molecular weight of the acid (186.59 g/mol )

-

W_sample = Weight of the acid sample (g)

-

Protocol: Analysis by Gas Chromatography (GC) after Silylation

Due to its low volatility, direct GC analysis of the carboxylic acid is challenging. Derivatization to a more volatile trimethylsilyl (TMS) ester is the industry-standard approach.[9][10][11]

-

Derivatization:

-

In a 2 mL GC vial, accurately weigh ~5 mg of the acid sample.

-

Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

-

GC-FID Conditions:

-

Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 300 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL, split mode (e.g., 50:1).

-

-

Analysis: The resulting TMS-ester of this compound will be significantly more volatile and exhibit a sharp, symmetrical peak. Purity can be assessed by the area percent method, assuming all components have a similar response factor on a Flame Ionization Detector (FID).

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure (STOT SE) 3 (Respiratory system).

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a dust mask or conduct operations in a fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.

Conclusion

This compound (CAS 82477-67-6) is a strategically important intermediate whose value is derived from the specific arrangement of its chloro, methoxy, and carboxylic acid functional groups. This guide has provided a detailed framework for its synthesis, analysis, and application, grounded in established chemical principles. By understanding its reactivity and employing the robust analytical methods described herein, researchers and drug development professionals can confidently and effectively integrate this compound into their synthetic pathways to create novel and impactful molecules for the pharmaceutical and agrochemical industries.

References

-

MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

Simple Steps To Organic Chemistry. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]

-

Studylib. (n.d.). Organic Acid Purity Determination by Titration. Retrieved from [Link]

-

PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Scribd. (n.d.). Benzoic Acid Purity Titration Guide. Retrieved from [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Textile Trainer. (2024, November 25). 8 Chemical Purity Testing Procedure: Easy Titration Method. Retrieved from [Link]

-

NCERT. (n.d.). TITRIMETRIC ANALYSIS. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

-

YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. [Video]. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. homework.study.com [homework.study.com]

- 3. rsc.org [rsc.org]

- 4. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 6. srinichem.com [srinichem.com]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

A Comprehensive Technical Guide to the Molecular Weight of 3-Chloro-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the molecular weight of 3-Chloro-5-methoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the theoretical underpinnings, experimental determination, and the profound implications of this fundamental property in the journey from chemical synthesis to therapeutic application.

Core Properties of this compound

This compound is a substituted benzoic acid derivative with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A precise understanding of its molecular and physicochemical properties is the bedrock of its utility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 82477-67-6 | [1][2] |

| Appearance | White to pale cream or tan to brown solid/powder | [2][3] |

| Melting Point | 171-177 °C | [3] |

| Purity (typical) | ≥97% | [1][3] |

These foundational data points are the first step in the comprehensive characterization of this compound, ensuring identity, purity, and consistency in experimental work.

The Principle of Molecular Weight in Chemical and Biological Systems

The molecular weight of a compound is the mass of one mole of that substance. It is a cornerstone of chemical synthesis, dictating stoichiometric calculations and reaction yields. In the realm of drug development, molecular weight is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, and excretion (ADME), directly impacting a drug's bioavailability and therapeutic efficacy.[4][5]

A key principle in oral drug design is Lipinski's Rule of Five , which provides a set of guidelines to assess the druglikeness of a chemical compound. One of the central tenets of this rule is a molecular weight of less than 500 Daltons.[6][7][8] Compounds that adhere to this and other criteria are more likely to be orally bioavailable. This compound, with a molecular weight of 186.59 g/mol , falls well within this guideline, making it an attractive starting point for the design of orally administered drugs.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a critical quality control step. This section details two common and authoritative methods for the determination of the molecular weight of this compound.

Mass Spectrometry: A High-Precision Approach

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small organic molecule like this compound, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that allows the molecule to be ionized with minimal fragmentation.[9][10][11]

Caption: Workflow for molecular weight determination by ESI-MS.

-

Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound. Dissolve it in a high-purity solvent such as methanol or acetonitrile to a final concentration of approximately 10-100 µg/mL. The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.

-

Sample Infusion: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For this compound (MW 186.59), a scan range of m/z 50-500 would be suitable.

-

Data Analysis: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to 187.59. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of 185.59. The high-resolution mass spectrometer can provide a mass measurement with high accuracy, confirming the elemental composition.

Acid-Base Titration: A Classic and Reliable Method

As a carboxylic acid, the equivalent weight (which for a monoprotic acid is equal to the molecular weight) of this compound can be determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[12][13][14]

Caption: Workflow for molecular weight determination by acid-base titration.

-

Preparation of Standardized NaOH Solution (~0.1 M):

-

Prepare a ~0.1 M NaOH solution by dissolving approximately 4.0 g of NaOH in 1 L of deionized water.

-

Standardize this solution by titrating it against a known mass of a primary standard, such as potassium hydrogen phthalate (KHP).

-

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.2-0.3 g of this compound into a clean Erlenmeyer flask.

-

Dissolve the acid in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the dissolved acid solution.

-

Fill a burette with the standardized NaOH solution and record the initial volume.

-

Slowly add the NaOH solution to the acid solution while stirring continuously.

-

The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of the NaOH solution.

-

-

Calculation:

-

The molecular weight (MW) is calculated using the following formula: MW = (mass of acid (g) / (Molarity of NaOH (mol/L) * Volume of NaOH (L)))

-

The Significance of Molecular Weight in Drug Development

The molecular weight of a compound like this compound and its derivatives is a critical parameter that influences their entire lifecycle as potential drug candidates.

-

Absorption and Permeability: As dictated by Lipinski's Rule of Five, a lower molecular weight generally correlates with better passive diffusion across biological membranes, a key step in the absorption of orally administered drugs.[6][7][8]

-

Distribution: The size of a molecule affects its ability to distribute into various tissues and compartments within the body. Smaller molecules often have a larger volume of distribution.[15][16]

-

Metabolism and Excretion: Molecular weight can influence the metabolic pathways and the rate of excretion of a drug. Generally, smaller molecules are more readily cleared by the kidneys.[5]

-

Binding to Target Receptors: The size and shape of a molecule are fundamental to its ability to bind to its biological target with high affinity and specificity. While a certain size is necessary for effective binding, excessive molecular weight can lead to non-specific interactions and potential toxicity.

-

Formulation and Drug Delivery: The physicochemical properties, including molecular weight, impact the choice of formulation and delivery system for a drug.[17]

References

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

AZoLifeSciences. What is Lipinski's Rule of 5?. [Link]

-

PubMed. Impact of physiochemical properties on pharmacokinetics of protein therapeutics. [Link]

-

Prezi. Physicochemical and Biopharmaceutical Properties of Drug Substances and Pharmacokinetics. [Link]

-

ResearchGate. Physicochemical Properties and Pharmacokinetics | Request PDF. [Link]

-

PharmaTutor. A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. [Link]

-

Science-explained. Significance of Physicochemical properties of drug. [Link]

-

Science Publishing Group. A Concise Review on the Significance of QSAR in Drug Design. [Link]

-

TMPL, UC Davis. Determining molecular weights of proteins by ESI. [Link]

-

University of Washington. Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). [Link]

-

Springer Nature Experiments. Impact of Molecular Descriptors on Computational Models. [Link]

-

Semantic Scholar. Application of molecular descriptors in modern computational drug design – An overview. [Link]

-

Swarthmore College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

PMC, NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Oxford Academic. Molecular Weight Determination of Plasmid DNA Using Electrospray Ionization Mass Spectrometry. [Link]

-

Scribd. Equivalent Weight Determination Lab. [Link]

-

University of Puerto Rico at Mayagüez. Standard Operating Procedures. [Link]

-

Chemistry LibreTexts. 4: Determining the Equivalent Mass of an Unknown Acid by Titration (Experiment). [Link]

-

Truman State University. Determination of the Equivalent Weight and the Ka or Kb for a Weak Acid or Base. [Link]

Sources

- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 2. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. TMPL - Education [uab.edu]

- 10. asdlib.org [asdlib.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.williams.edu [web.williams.edu]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. prezi.com [prezi.com]

- 16. researchgate.net [researchgate.net]

- 17. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]

3-Chloro-5-methoxybenzoic acid structural information

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 82477-67-6), a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical development. The document elucidates the compound's core structural and physicochemical properties, supported by key identifiers and experimental data. A detailed, field-proven protocol for its synthesis via Grignard reaction is presented, emphasizing the causal relationships behind procedural steps. Furthermore, this guide explores the compound's significant applications as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling requirements are detailed to ensure self-validating and safe laboratory practices. This document is intended as an essential resource for researchers, chemists, and drug development professionals.

Core Structural and Physicochemical Profile

This compound is an aromatic carboxylic acid distinguished by a benzene ring substituted with a chloro group, a methoxy group, and a carboxylic acid group at positions 3, 5, and 1, respectively. This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.[1][2] The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group influences the aromatic ring's reactivity and the acidity of the carboxylic acid.

Chemical Structure and Identifiers

The foundational structure of the molecule is key to its function in synthetic chemistry.

Caption: Molecular Structure of this compound.

The compound is systematically identified by various chemical registry numbers and notations that ensure unambiguous recognition in global databases.

| Identifier | Value | Source(s) |

| CAS Number | 82477-67-6 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | RRVHCVOVXPMKGF-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)Cl | [2][3] |

| PubChem CID | 12909341 | [1][2] |

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols. The compound is a solid at room temperature and exhibits moderate solubility in water.[2]

| Property | Value | Source(s) |

| Appearance | White to tan or brown solid/powder | [1][2][3] |

| Melting Point | 171 - 177 °C | [1][3][4] |

| pKa (Predicted) | 3.71 ± 0.10 | [2] |

| Storage Temperature | 2 - 8 °C | [1][2][4] |

| Solubility | Moderate solubility in water | [2] |

Synthesis Protocol: Grignard Reaction of 3,5-Dichloroanisole

The synthesis of this compound is reliably achieved through the carboxylation of a Grignard reagent formed from 3,5-dichloroanisole.[5] This method is effective because it allows for the selective formation of a carbon-carbon bond at one of the chloro-substituted positions.

Synthesis Workflow

The overall transformation involves the formation of an organomagnesium intermediate, which then acts as a nucleophile to attack carbon dioxide.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol requires anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Materials:

-

3,5-Dichloroanisole

-

Magnesium (Mg) turnings

-

Dry Tetrahydrofuran (THF)

-

Dibromoethane

-

Dry Ice (solid Carbon Dioxide)

-

2 M Hydrochloric acid (HCl)

-

Ether

-

Nitrogen gas supply

Procedure:

-

Initiation of Grignard Reagent: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve 3,5-dichloroanisole (146 mmol) in dry tetrahydrofuran (100 mL).[5]

-

Activation: Add pre-treated magnesium shavings (200 mmol) and a catalytic amount of dibromoethane (10 mmol) to initiate the reaction.[5] The dibromoethane cleans the magnesium surface, facilitating the reaction.

-

Formation: Reflux the reaction mixture for 2 hours. The disappearance of magnesium indicates the formation of the Grignard reagent.[5]

-

Carboxylation: Cool the reaction mixture and slowly add crushed dry ice (solid CO₂) in batches.[5] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. An excess of dry ice is used to drive the reaction to completion.

-

Quenching and Workup: Once all the dry ice has sublimated and reacted, carefully pour the reaction mixture into a beaker containing ice and 2 M hydrochloric acid (400 mL).[5] This step protonates the carboxylate salt formed and neutralizes any remaining Grignard reagent.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ether (300 mL).[5] The organic layer is then washed, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization to achieve high purity (typically >97%).[3][4]

Key Applications in Research and Development

This compound is not an end-product itself but rather a crucial starting material. Its trifunctional nature provides a versatile scaffold for building molecular complexity.[1]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The chloro and methoxy groups can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[6]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[1] Its structural motifs are incorporated into larger molecules designed to interact with specific biological targets in weeds or pests.

-

Biochemical Research: In a laboratory setting, this chemical is used in studies involving enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[1] For example, a related compound, 3-Chloro-5-hydroxybenzoic acid, is a known selective agonist of the lactate receptor GPR81, highlighting the utility of this chemical class in probing biological systems.[7]

-

Material Science: Researchers are exploring its potential in creating advanced polymers and coatings, where its incorporation can enhance durability and resistance to degradation.[1]

Safety, Handling, and Toxicological Profile

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Classification

The compound is classified as acutely toxic and an irritant.[1][4]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4][8][9] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][8][9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][10] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[4][9][10] Use a dust mask or respirator approved under standards like NIOSH (US) or CEN (EU).[4][10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][9]

-

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[1][4][8] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound stands as a compound of significant utility in synthetic chemistry. Its well-defined structure and predictable reactivity make it an indispensable building block for creating novel molecules with valuable applications in medicine, agriculture, and material science. The synthetic protocols for its preparation are robust and scalable. However, its toxic and irritant properties necessitate rigorous safety measures during handling and use. This guide provides the foundational knowledge required for professionals to effectively and safely utilize this versatile chemical intermediate in their research and development endeavors.

References

-

Chemsrc. (n.d.). This compound | CAS#:82477-67-6. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. H31960.06 [thermofisher.com]

- 4. This compound 97 82477-67-6 [sigmaaldrich.com]

- 5. 3-CHLORO-5-METHOXY-BENZOIC ACID CAS#: 82477-67-6 [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. gustavus.edu [gustavus.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

solubility of 3-Chloro-5-methoxybenzoic acid in organic solvents

An In-depth Technical Guide Topic: Solubility of 3-Chloro-5-methoxybenzoic Acid in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] A deep understanding of its solubility is critical for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This document synthesizes the theoretical principles governing solubility with a practical, field-proven experimental workflow. We will explore the physicochemical properties of the molecule, the causal factors behind its interaction with various organic solvents, and a detailed, self-validating protocol for quantitative solubility determination. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and accurately handle this compound in a laboratory setting.

Physicochemical Profile of this compound

A molecule's structure dictates its function and properties, including its solubility. This compound (CAS No: 82477-67-6) is a substituted aromatic carboxylic acid. Its solubility behavior is a direct consequence of the interplay between its nonpolar benzene ring and its polar functional groups: a carboxylic acid, a chloro group, and a methoxy group.

The predicted LogP value of 3.26 indicates a significant lipophilic character, suggesting a general preference for organic solvents over water.[2] The carboxylic acid moiety, with a predicted pKa of 3.71, is a weak acid and a key site for hydrogen bonding as both a donor and acceptor.[3] This duality is central to its solubility in a wide range of solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 82477-67-6 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to pale cream powder | [3][4] |

| Melting Point | 172-176 °C | [2] |

| pKa (Predicted) | 3.71 ± 0.10 | [3] |

| LogP (Predicted) | 3.26 | [2] |

| Topological Polar Surface Area | 46.53 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 |[3] |

The Theoretical Basis for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means a solute's solubility is maximized in a solvent with similar polarity and intermolecular force characteristics.

-

Polarity and Structure: The this compound molecule is amphipathic. The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces. Conversely, the carboxylic acid group is highly polar and capable of strong dipole-dipole interactions and hydrogen bonding.[7] The methoxy and chloro groups contribute moderate polarity.

-

Hydrogen Bonding: The ability of the carboxylic acid group to both donate a proton and accept a hydrogen bond via its carbonyl oxygen is the dominant factor for its solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

-

Solvent Classification: To rationally approach solubility screening, solvents are categorized based on their polarity and hydrogen bonding capability. Understanding where a solvent falls in this spectrum allows for predictable experimental design.

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Class | Polarity Index | Dielectric Constant (ε) | H-Bonding |

|---|---|---|---|---|

| Heptane | Nonpolar | 0.1 | 1.9 | None |

| Toluene | Nonpolar | 2.4 | 2.4 | None |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Ethanol | Polar Protic | 4.3 | 24.5 | Donor & Acceptor |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| DMSO | Polar Aprotic | 7.2 | 46.7 | Acceptor |

A Systematic Workflow for Quantitative Solubility Determination

A robust and reproducible method is essential for generating trustworthy solubility data. The isothermal shake-flask method is a gold-standard technique that, when executed properly, ensures the solution has reached equilibrium, providing a true measure of solubility.[8] The following workflow is designed to be a self-validating system.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the quantitative measurement of solubility at a defined temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (≥97% purity)[4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or screw-cap flasks

-

Analytical balance (±0.1 mg)

-

Calibrated pipettes or volumetric flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Apparatus for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Step-by-Step Procedure:

-

Preparation: To a series of vials, add a precise volume (e.g., 5.0 mL) of each selected solvent.

-

Adding Solute: Add an excess amount of this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is to add 2-3 times the estimated amount.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to 25°C. Agitate the vials vigorously for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium, especially for viscous solvents or compounds that dissolve slowly. Causality Check: This extended agitation period is the most critical step for trustworthiness. Without sufficient time to reach equilibrium, solubility values will be underestimated.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in the same temperature-controlled environment for 2-4 hours. This allows the excess solid to sediment, preventing filter clogging.

-

Sampling: Carefully withdraw a sample (e.g., 1.0 mL) from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into an appropriate vial for chromatographic/spectroscopic analysis. Causality Check: Filtration is non-negotiable. It removes microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

Quantification (Gravimetric Method Example):

-

Accurately weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.

-

Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

-

-

Calculation:

-

Calculate the mass of the solute (Final vial mass - Initial vial mass).

-

Calculate the mass of the solvent (Total solution mass - Solute mass). Use solvent density to convert this to volume if needed.

-

Express solubility as mg/mL or other appropriate units.

-

-

Validation: Repeat the entire experiment at least three times for each solvent to ensure reproducibility and report the mean and standard deviation.

Expected Results and Practical Applications

Based on the theoretical principles, a clear trend in solubility is expected.

Table 3: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Expected Solubility Class | Rationale |

|---|---|---|

| Heptane | Very Low | Nonpolar solvent cannot effectively solvate the polar carboxylic acid group. |

| Toluene | Low to Moderate | Aromatic-aromatic (π-stacking) interactions may provide some solubility. |

| Dichloromethane | Moderate | Moderate polarity can interact with the solute's polar groups. |

| Ethyl Acetate | High | Strong H-bond acceptor, effectively solvates the carboxylic acid group. |

| Acetone | High | Strong H-bond acceptor, effectively solvates the carboxylic acid group. |

| Ethanol/Methanol | Very High | Polar protic solvents act as both H-bond donors and acceptors, strongly solvating the solute. |

| DMSO | Very High | Highly polar aprotic solvent and excellent H-bond acceptor. |

Application in Research and Development:

-

Reaction Solvent Selection: For reactions involving this molecule, solvents like ethyl acetate or acetone would likely be excellent choices to ensure all reactants remain in solution.

-

Purification by Crystallization: A suitable solvent system for crystallization would involve a solvent where the compound is highly soluble when hot but sparingly soluble when cold. For instance, a toluene/heptane mixture could be ideal, where toluene solubilizes the compound and heptane acts as an anti-solvent to induce precipitation upon cooling.

-

Formulation Development: For creating liquid formulations, polar solvents like ethanol or propylene glycol (a common pharmaceutical excipient) would be predicted to be effective.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.

-

Hazards: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[11]

-

Precautions: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid creating dust.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Conclusion

The solubility of this compound is governed by a predictable interplay of its structural features and the properties of the chosen solvent. Its amphipathic nature, combining a nonpolar aromatic ring with a highly functional polar carboxylic acid group, results in high solubility in polar aprotic and polar protic organic solvents. By employing a systematic and rigorous experimental method, such as the isothermal shake-flask technique, researchers can generate reliable and accurate data. This information is not merely academic; it is foundational for the successful application of this versatile chemical intermediate in process chemistry, purification, and pharmaceutical formulation.

References

- Chemsrc. (n.d.). This compound | CAS#:82477-67-6.

- Guidechem. (n.d.). 3-CHLORO-5-METHOXY-BENZOIC ACID 82477-67-6 wiki.

- Sigma-Aldrich. (n.d.). This compound 97 82477-67-6.

- Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Solubility of Things. (n.d.). Benzoic Acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility.

- MilliporeSigma. (2023). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4.

- BYJU'S. (n.d.). Properties of Benzoic Acid.

- PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid.

- ResearchGate. (2025). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-CHLORO-5-METHOXY-BENZOIC ACID CAS#: 82477-67-6.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. H31960.06 [thermofisher.com]

- 5. chem.ws [chem.ws]

- 6. saltise.ca [saltise.ca]

- 7. Page loading... [guidechem.com]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Melting Point of 3-Chloro-5-methoxybenzoic Acid

This guide provides an in-depth analysis of the melting point of 3-chloro-5-methoxybenzoic acid (CAS No. 82477-67-6), a critical parameter for its identification, purity assessment, and application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound.

Introduction: The Significance of a Melting Point

In the realm of organic chemistry, the melting point is a fundamental thermodynamic property that signifies the temperature at which a solid substance transitions into its liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; a broad melting range typically suggests the presence of impurities.[1][2] For a versatile intermediate like this compound, which finds applications in the synthesis of pharmaceuticals and agrochemicals, a well-defined melting point is a critical quality control parameter.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 82477-67-6 | [4][5][6][7][8] |

| Molecular Formula | C₈H₇ClO₃ | [4][5][6][7][8] |

| Molecular Weight | 186.59 g/mol | [4][5][7] |

| Appearance | White to pale cream or tan to brown solid/powder | [4][5][6][7][8] |

| Melting Point | 171-177 °C | [4][5][6][7][8] |

The reported melting point of this compound from various commercial suppliers consistently falls within the range of 171-177 °C. This narrow range suggests that the compound is a stable, crystalline solid at room temperature.

Theoretical Considerations: Substituent Effects on Melting Point

The melting point of an organic compound is influenced by the strength of its crystal lattice, which in turn depends on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of this compound, with its chloro and methoxy substituents on the benzoic acid backbone, plays a significant role in determining its melting point.

Compared to benzoic acid (melting point: 122.4 °C), the significantly higher melting point of this compound can be attributed to the following factors:

-

Increased Molecular Weight: The addition of a chlorine atom and a methoxy group increases the molecular weight, which generally leads to a higher melting point due to stronger van der Waals forces.[2]

-

Dipole-Dipole Interactions: The electronegative chlorine atom and the oxygen of the methoxy group introduce additional dipole moments into the molecule, leading to stronger dipole-dipole interactions in the crystal lattice.

-

Crystal Packing: The specific arrangement of the molecules in the crystal lattice, influenced by the substituents, can lead to more efficient packing and stronger intermolecular forces.

The interplay of these substituent effects results in a more stable crystal lattice for this compound, requiring more energy to disrupt, and thus a higher melting point.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound is crucial for its quality control. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," which provides a standardized and authoritative method.[4][5][7][9]

Apparatus

A digital melting point apparatus, such as a Mel-Temp or similar device, is recommended for precise temperature control and observation. The apparatus should be calibrated using certified melting point reference standards.

Sample Preparation

-

Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently crush any large crystals.

-

Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.

-

Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface to achieve a packed column of 2-4 mm in height.

Measurement Procedure

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to obtain a preliminary, approximate melting range.

-

Accurate Determination:

-

Set the starting temperature of the apparatus to at least 20 °C below the expected melting point.

-

Insert the capillary tube containing the sample into the heating block.

-

Heat at a slow, controlled rate of approximately 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

The following diagram illustrates the workflow for the experimental determination of the melting point.

Caption: Workflow for the determination of the melting point of this compound.

Factors Influencing the Melting Point of this compound

Several factors can influence the observed melting point of this compound, leading to deviations from the expected range.

Impurities

The presence of impurities is the most common cause of a depressed and broadened melting point range.[1][2] Potential impurities in this compound could arise from its synthesis, which may involve the chlorination and methoxylation of a benzoic acid precursor. Unreacted starting materials or by-products of these reactions can act as impurities.

The following diagram illustrates the logical relationship between impurities and the observed melting point.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. uspbpep.com [uspbpep.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. thinksrs.com [thinksrs.com]

- 8. 3-Chlor-5-Methoxybenzoesäure, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. â©741⪠Melting Range or Temperature [doi.usp.org]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxybenzoic acid, with a molecular formula of C₈H₇ClO₃ and CAS number 82477-67-6, is a vital chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both chloro and methoxy functional groups, makes it a valuable building block in the development of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the safety data for this compound, offering in-depth insights and field-proven protocols to ensure its safe handling in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The signal word for this substance is "Danger" .

Toxicological Profile

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established laboratory safety standards and the specific hazards of this compound.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following are minimum requirements:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.

-

Skin Protection: A lab coat and full-length pants should be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before each use.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and combustible materials.[3]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spread of the spill. For solid spills, avoid generating dust.

-

Cleanup: Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | Tan to brown solid powder[1] |

| Melting Point | 173 - 175 °C[1] |

| Storage Temperature | 2-8°C |

Stability and Reactivity

This compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong bases, and combustible materials.[3]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Experimental Protocols

Standard Operating Procedure for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE.

-

Weighing: Use a tared, sealed container to weigh the desired amount of the compound.

-

Dispensing: If transferring to another container, do so slowly and carefully to avoid creating dust.

-

Cleanup: Clean all equipment and the work surface thoroughly after use.

Visualization of Safety Protocols

GHS Hazard Classification

Caption: GHS Hazard classification for this compound.

Emergency Response Workflow

Caption: General workflow for responding to an exposure event.

References

-

[No Author]. (2010, March 26). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

-

[No Author]. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. PubChem. Retrieved January 12, 2026, from [Link]

-

[No Author]. (2025, September 15). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

-

[No Author]. (2025, August 26). This compound. Chemsrc. Retrieved January 12, 2026, from [Link]

-

[No Author]. (2025, August 26). This compound. Chemsrc. Retrieved January 12, 2026, from [Link]

Sources

commercial suppliers of 3-Chloro-5-methoxybenzoic acid

An In-depth Technical Guide to the Commercial Sourcing and Application of 3-Chloro-5-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This compound (CAS No. 82477-67-6) is a pivotal chemical intermediate, a versatile building block whose unique substitution pattern is leveraged in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1] Its proper sourcing and validation are non-negotiable first steps in any research endeavor.

This guide provides a technical overview of this compound, offering field-proven insights into supplier evaluation, in-house quality control, and key synthetic applications. It is designed to empower the bench scientist with the rationale behind procedural choices, ensuring a foundation of trustworthiness and scientific integrity from procurement to final product.

Physicochemical Profile and Significance

This compound is an aromatic carboxylic acid. The presence of a chloro group, a methoxy group, and a carboxylic acid function on the benzene ring provides three distinct points for chemical modification, making it a valuable precursor in multi-step syntheses.

Key Properties:

-

Molecular Formula: C₈H₇ClO₃[1]

-

Molecular Weight: 186.59 g/mol [1]

-

Appearance: Typically a tan, white, or pale cream solid powder.[1][2]

-

Melting Point: Ranges from 171°C to 177°C, a key indicator of purity.[1][2]

-

Solubility: Information on solubility is not consistently provided by all suppliers, necessitating empirical determination for specific solvent systems.

Its utility is most pronounced in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of targeted herbicides and pesticides.[1] Researchers also utilize this compound in biochemical studies involving enzyme inhibition and receptor binding.[1]

Evaluating Commercial Suppliers: A Comparative Analysis

The selection of a commercial supplier is a critical decision that impacts experimental outcomes. Purity, consistency between lots, and the quality of documentation are paramount. Below is a comparative analysis of prominent suppliers catering to the research and pharmaceutical markets.

| Supplier | Product Name | CAS Number | Stated Purity | Typical Form | Key Identifiers |

| Sigma-Aldrich (Merck) | This compound | 82477-67-6 | 97% | Powder | MDL: MFCD01317994 |

| Thermo Scientific Chemicals | This compound | 82477-67-6 | 98% | Powder | AC160300050[3] |

| Chem-Impex International | 3-Chloro-5-methoxy-benzoic acid | 82477-67-6 | ≥ 99% (Titration, GC) | Tan to Brown solid | 07399 |

Expert Insight: While a higher stated purity is often desirable, the method of analysis is equally important. A purity of "≥99%" determined by titration and Gas Chromatography (GC), as offered by Chem-Impex, provides a high degree of confidence.[1] For many applications, a 97% or 98% pure compound from a reputable supplier like Sigma-Aldrich or Thermo Scientific is sufficient, but the researcher must be aware of the potential for minor impurities that could influence sensitive catalytic reactions or biological assays. Always request a lot-specific Certificate of Analysis (CoA) before purchase to review the exact purity and analytical methods used.

In-House Quality Control: A Self-Validating Workflow

Trustworthiness in research begins with self-validation. Upon receiving any new chemical, it is imperative to verify its identity and purity, even when sourced from a reputable supplier. This internal check protects against mislabeled bottles, degradation during transit, or lot-to-lot variability.

Protocol: Initial QC of this compound

-

Physical Inspection: Visually inspect the material. It should be a free-flowing solid, consistent with the supplier's description (e.g., white to tan powder).[1][2] Note any discoloration or clumps, which could indicate moisture or degradation.

-

Melting Point Determination:

-

Rationale: The melting point is a rapid and effective indicator of purity. Impurities typically depress and broaden the melting range.

-

Procedure: Place a small amount of the dry powder in a capillary tube. Use a calibrated melting point apparatus to determine the range from the first sign of melting to the complete liquefaction of the material. Compare the observed range to the literature value (171-177 °C).[1][2] A sharp range within these values suggests high purity.

-

-

Spectroscopic Confirmation (¹H NMR):

-

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a structural fingerprint of the molecule, confirming its identity and revealing the presence of proton-containing impurities.

-

Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a ¹H NMR spectrum. The expected aromatic protons should appear as distinct multiplets in the aromatic region (~7-8 ppm), and the methoxy protons as a singlet around 3.8 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm). Integrate the peaks to confirm the correct proton ratios.

-

-

Purity Assessment (HPLC):

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a sensitive technique for quantifying the purity of the compound and detecting non-volatile impurities.

-

Procedure: Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid). Prepare a dilute solution of the compound and inject it. The resulting chromatogram should show a major peak corresponding to the product. Purity can be calculated based on the area percentage of this peak relative to all other peaks.

-

QC Workflow Diagram

Caption: Internal Quality Control workflow for incoming reagents.

Application in Synthetic Chemistry: An Exemplary Protocol

This compound is a common starting point for constructing more complex molecules. A frequent transformation is the conversion of the carboxylic acid to an amide, a functional group prevalent in many active pharmaceutical ingredients (APIs).

Protocol: Synthesis of N-benzyl-3-chloro-5-methoxybenzamide

This protocol demonstrates a standard peptide coupling reaction, a cornerstone of medicinal chemistry.

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Solvent Addition:

-

Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Rationale: Anhydrous solvents are critical as water can hydrolyze the activated intermediate and coupling reagents. DCM is a good choice for its volatility, simplifying workup.

-

-

Activation of Carboxylic Acid:

-

Add HBTU (1.1 eq) and Hünig's base (DIPEA, 2.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Rationale: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction.

-

-

Amine Addition:

-

Slowly add benzylamine (1.05 eq) to the reaction mixture.

-

Rationale: The nucleophilic amine attacks the activated carbonyl carbon, displacing the activated HBTU group to form the stable amide bond. A slight excess of the amine ensures the complete consumption of the limiting activated acid.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

-

Workup and Purification:

-

Once complete, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acidic wash removes excess base (DIPEA) and unreacted amine. The basic wash removes any remaining unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Hypothetical Role in Drug Discovery

Molecules derived from this compound could potentially interact with various biological targets. For instance, an inhibitor of a kinase pathway, crucial in some cancers, might be synthesized from this precursor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazards: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation and is considered toxic if swallowed.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid creating dust.[5] Use only in a well-ventilated area, preferably a chemical fume hood.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Recommended storage temperature is between 2-8°C.[1]

By adhering to these rigorous standards of sourcing, validation, and safe handling, researchers can ensure that this compound serves as a reliable and effective component in the journey of scientific discovery.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Selective Synthesis of 3-Chloro-5-methoxybenzoic Acid from 3,5-Dichloroanisole

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-chloro-5-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The described methodology focuses on a selective Grignard reaction starting from the readily available 3,5-dichloroanisole. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and potential challenges. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its substituted benzoic acid structure allows for further functionalization, making it a versatile component in the development of new therapeutic agents and crop protection chemicals. The strategic placement of the chloro and methoxy groups on the aromatic ring influences the molecule's electronic properties and binding interactions with biological targets.

The synthesis of this compound from 3,5-dichloroanisole presents an interesting chemical challenge: the selective functionalization of one of two identical reactive sites. This guide will detail a robust method to achieve this selectivity through a carefully controlled Grignard reaction followed by carboxylation.

Retrosynthetic Analysis and Synthetic Strategy